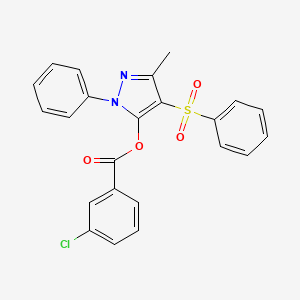![molecular formula C18H17N3OS B2837242 N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide CAS No. 863589-31-5](/img/structure/B2837242.png)
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide interacts with its target, PI3K, by inhibiting its activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in a potent inhibitory effect on PI3K .
Biochemical Pathways
The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide affects the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular functions including growth, proliferation, and survival. By inhibiting PI3K, the compound can disrupt these functions, potentially leading to the death of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity on pi3k suggests that it may have good bioavailability
Result of Action
The result of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide’s action is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the attachment of the phenyl and cyclopentanecarboxamide groups. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazolo[5,4-b]pyridine scaffold. This intermediate is then coupled with 3-bromophenylcyclopentanecarboxamide under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the thiazolo[5,4-b]pyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazolo[5,4-b]pyridine derivatives.
科学的研究の応用
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[3,2-a]pyridines: Another class of compounds with a similar thiazole-pyridine fusion but with different biological activities.
Uniqueness
N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopentanecarboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .
特性
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-16(12-5-1-2-6-12)20-14-8-3-7-13(11-14)17-21-15-9-4-10-19-18(15)23-17/h3-4,7-12H,1-2,5-6H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNDJYSEBMQBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)
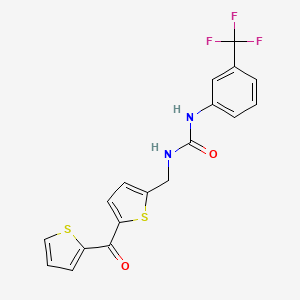
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)
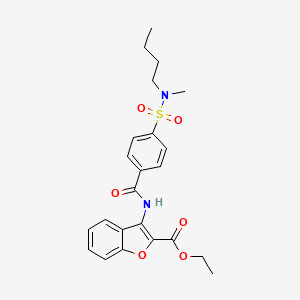
![N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2837168.png)
![2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B2837169.png)
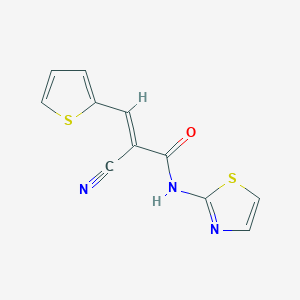
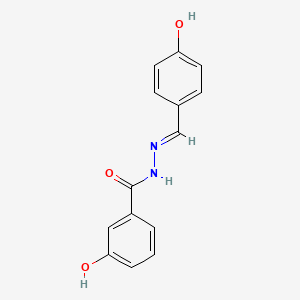
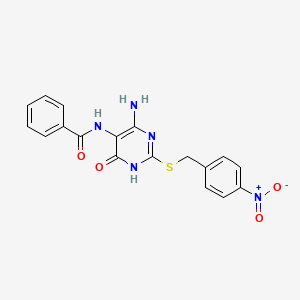
![N-(4-chlorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2837176.png)
![1-(2-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2837178.png)
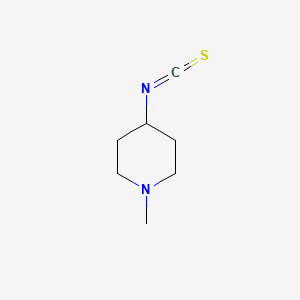
![N'-[(1Z)-(4-tert-butylphenyl)methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide](/img/structure/B2837181.png)
